2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
Properties
IUPAC Name |
2-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12(22-16(23)11-14-3-2-4-15(14)19-22)17(24)20-7-9-21(10-8-20)18(25)13-5-6-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSWOSVSYICBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CC2)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one represents a novel class of pyridazinone derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a cyclopropanecarbonyl piperazine moiety, which is believed to play a crucial role in its biological activity. The molecular formula is , and it has a molecular weight of 336.42 g/mol.
Research indicates that this compound exhibits inhibitory activity against several biological targets, particularly in the context of cancer therapy. Its mechanism primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, particularly those with BRCA mutations.
Enzyme Inhibition
Studies have demonstrated that derivatives similar to the compound show potent inhibition of PARP enzymes. For instance, a related compound (KU-0059436) was reported to have a nanomolar inhibitory concentration against both PARP-1 and PARP-2, showcasing its potential as an anticancer agent in BRCA-deficient models .
Table 1: Comparison of PARP Inhibition Potency
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| KU-0059436 | PARP-1/2 | <10 | |
| 2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)... | Unknown | TBD | N/A |
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cancer cell lines reveal that the compound exhibits selective toxicity towards malignant cells while sparing healthy fibroblasts. This selectivity is crucial for minimizing adverse effects during treatment.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Studies
Recent clinical trials involving compounds structurally related to the target compound have shown promising results:
- Clinical Trial on BRCA Mutant Cancers : A phase II trial evaluated the efficacy of KU-0059436 in patients with BRCA-deficient breast cancer. Results indicated significant tumor regression in over 60% of participants .
- Combination Therapy Studies : Research has explored the combination of this class of compounds with traditional chemotherapeutics, revealing enhanced efficacy and reduced resistance in preclinical models .
Scientific Research Applications
Pharmacological Applications
-
Analgesic and Anti-inflammatory Effects :
Research has indicated that compounds similar to 2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one exhibit significant analgesic and anti-inflammatory properties. For instance, a structurally related compound demonstrated higher analgesic activity than aspirin in animal models, suggesting a promising pathway for pain management therapies . -
CNS Disorders :
The compound's structural features suggest potential efficacy in treating central nervous system disorders. Compounds with similar piperazine and pyridazine moieties have been investigated for their neuroprotective effects. These studies indicate that such compounds may modulate neurotransmitter systems, contributing to their therapeutic effects against conditions like anxiety and depression . -
Metabolic Syndrome Management :
Some derivatives of piperazine compounds have been studied for their ability to inhibit enzymes associated with metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could potentially lead to treatments for obesity and type 2 diabetes by regulating glucose metabolism and reducing insulin resistance .
Case Study 1: Analgesic Activity
A study conducted on a related compound demonstrated its effectiveness in reducing pain in a mouse model. The results showed that at a dosage of 100 mg/kg, the compound exhibited significant analgesic effects compared to control groups, indicating its potential as a non-opioid pain relief option .
Case Study 2: Neuroprotective Effects
In vitro studies on similar piperazine derivatives revealed neuroprotective properties against oxidative stress-induced cell death. These findings suggest that compounds with this structural framework could be developed into therapies for neurodegenerative diseases such as Alzheimer's .
Comparative Data Table
Chemical Reactions Analysis
Key Structural Features and Reactivity
The molecule contains three reactive domains:
-
Cyclopenta[c]pyridazin-3(5H)-one core : A bicyclic system susceptible to electrophilic substitution and ring-opening reactions.
-
Piperazine-cyclopropanecarbonyl group : The secondary amine in piperazine enables nucleophilic acylation, while the cyclopropane ring may participate in strain-driven reactions.
-
Propan-2-yl linker : A flexible spacer that can influence steric and electronic properties during reactions.
Formation of the Pyridazinone Core
The bicyclic pyridazinone system is synthesized via cyclization of 1,2,4-triketone analogs with hydrazines under acidic or thermal conditions . For example:
Microwave-assisted synthesis is employed to enhance reaction rates and yields.
Piperazine Functionalization
The piperazine ring is acylated using cyclopropanecarbonyl chloride or via carbodiimide (CDI)-mediated coupling . A representative protocol:
-
Activation : Cyclopropanecarboxylic acid reacts with CDI to form an acyl imidazole intermediate.
-
Acylation : The intermediate reacts with piperazine in brine solution, yielding the cyclopropanecarbonyl-piperazine derivative .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | CDI, RT, 5 min | 86% |
| Acylation | Piperazine, H₂O/NaCl, 30 min | 79% |
Suzuki-Miyaura Cross-Coupling
The propan-2-yl linker is functionalized via palladium-catalyzed cross-coupling. For instance, boronate esters react with brominated intermediates under Suzuki conditions :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-dioxane/H₂O | 100°C | 61–86% |
Reaction Mechanisms and Stability
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Sulfonamide Stability : The sulfonamide group (if present in analogs) resists hydrolysis under acidic/basic conditions but may undergo nucleophilic substitution with strong bases .
-
Cyclopropane Ring : Strain energy (~27 kcal/mol) enables ring-opening reactions with electrophiles (e.g., halogens) .
-
Piperazine Acylation : CDI-mediated reactions proceed via a two-step mechanism involving imidazolide intermediate formation and subsequent nucleophilic attack .
Characterization Data
-
NMR : -NMR (400 MHz, DMSO-d₆): δ 1.2–1.4 (m, cyclopropane CH₂), 3.6–4.1 (m, piperazine CH₂), 7.8 (s, pyridazinone CH).
Challenges and Optimizations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and thieno[3,2-d]pyrimidine derivative 48 ().
Table 1: Structural and Analytical Comparison
Key Observations:
Core Heterocycles: The target compound’s pyridazinone core is distinct from the imidazopyridine () and thienopyrimidine () systems. Pyridazinones are associated with diverse bioactivities, including phosphodiesterase inhibition, while thienopyrimidines are explored in anticancer therapies .
Substituent Effects: The nitrophenyl and dicarboxylate ester groups in ’s compound may enhance π-π stacking or hydrogen bonding but reduce metabolic stability compared to the cyclopropane group in the target compound. The morpholino group in Compound 48 could improve solubility relative to the pyridazinone core.
Synthetic Flexibility :
- Both the target compound and Compound 48 utilize acylating agents (e.g., cyclopropanecarbonyl chloride) to modify piperazine, underscoring the versatility of this approach in medicinal chemistry .
Research Implications
- Biological Activity : The cyclopropanecarbonyl-piperazine motif in the target compound and Compound 48 may confer similar target selectivity (e.g., kinase ATP-binding pockets), but divergent core structures could alter binding kinetics or off-target effects.
- Physicochemical Properties: The pyridazinone core’s polarity may enhance aqueous solubility compared to the thienopyrimidine system, though empirical data are needed.
- Future Directions : Comparative in vitro assays (e.g., enzymatic inhibition, solubility, metabolic stability) are recommended to validate structure-activity relationships.
Preparation Methods
Cyclocondensation of Maleic Anhydride Derivatives
The pyridazinone ring is classically synthesized via cyclocondensation of maleic acid derivatives with hydrazines. For cyclopenta[c]pyridazin-3(5H)-one, maleic anhydride undergoes annulation with cyclopentane-derived hydrazines. A 1999 study demonstrated that reacting cyclopenta-fused precursors with arylidenemalononitrile yields cyclopenta[c]pyridazinones (Scheme 1).
Reaction Conditions :
- Reactants : Cyclopenta-fused dienophile (e.g., cyclopentadiene-maleic anhydride adduct) + hydrazine hydrate.
- Solvent : Ethanol or acetic acid.
- Temperature : Reflux (80–100°C).
- Yield : ~60–70% (estimated from analogous reactions).
Preparation of the Piperazine-Cyclopropanecarbonyl Moiety
Acylation of Piperazine
The 4-(cyclopropanecarbonyl)piperazine subunit is synthesized via acylation of piperazine with cyclopropanecarbonyl chloride. A patent (EP2824098B1) details this process:
Procedure :
- Reactants : Piperazine + cyclopropanecarbonyl chloride (1:1 molar ratio).
- Base : N,N-Diisopropylethylamine (DIPEA).
- Solvent : Dichloromethane.
- Conditions : Stirring at room temperature for 16 hours.
- Workup : Purification via preparative HPLC.
Key Considerations :
- Excess base ensures complete deprotonation of piperazine.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Boc-Deprotection Strategies
In multi-step syntheses, piperazine is often protected as a tert-butyl carbamate (Boc) derivative. Deprotection using 6 M HCl in ethanol (1 hour, room temperature) followed by basification with ammonia yields the free piperazine.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- MS (Mass Spectrometry) : Exact mass confirmation (e.g., m/z 453.2264 for related compounds).
- NMR : Key signals include cyclopropane protons (δ 0.8–1.2 ppm) and pyridazinone carbonyl (δ 165–170 ppm).
Alternative Synthetic Routes
Hydrazide Cyclization
Methyl β-aroyl propionates react with hydrazine hydrate in the presence of sodium acetate to form pyridazinones (Method 5 in). Adapting this method could streamline core synthesis.
Friedel-Crafts Acylation
Lactol intermediates from Friedel-Crafts acylation of substituted benzenes with dimethyl maleic anhydride are reduced and cyclized with hydrazine to yield dihydropyridazinones (Method 14 in).
Challenges and Optimizations
Steric Hindrance
Bulky substituents on the pyridazinone core may impede coupling efficiency. Solutions include:
Byproduct Formation
Acylation of piperazine may yield bis-acylated products. Mitigation strategies:
- Slow addition of acyl chloride.
- Strict stoichiometric control.
Q & A
Basic: What synthetic routes are employed for the preparation of this compound?
Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and cyclopropanecarbonyl coupling. Key steps include:
- Piperazine functionalization : Reacting 4-(cyclopropanecarbonyl)piperazine with activated esters (e.g., chloroethyl ketones) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-oxopropan-2-yl moiety .
- Cyclopenta[c]pyridazinone assembly : Cyclocondensation of dihydrocyclopentadienyl precursors with hydrazine derivatives, followed by oxidation to form the pyridazinone core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity.
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural elucidation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (DMSO-d₆) confirm molecular weight and substituent positions, with cyclopropane protons appearing as distinct multiplets (~δ 1.2–1.8 ppm) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) detects impurities <0.1% .
- Crystallography : Single-crystal X-ray diffraction (if crystals form) validates stereochemistry and piperazine conformation .
Advanced: How can computational modeling predict the target interactions of this compound?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to hypothetical targets (e.g., kinases or GPCRs). Parameterize the cyclopropane moiety’s torsional strain and piperazine flexibility .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the pyridazinone carbonyl and catalytic lysine residues .
- ADMET prediction : SwissADME or pkCSM evaluates logP (target ~2.5), blood-brain barrier permeability, and CYP450 inhibition risks .
Advanced: What strategies resolve contradictions in reported pharmacological data for this compound?
Answer:
- Comparative dose-response assays : Replicate studies using standardized cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects .
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies in IC₅₀ values across studies .
- Orthogonal validation : Combine SPR (binding affinity) with functional assays (cAMP/GTPγS) to confirm target engagement vs. off-target effects .
Basic: How is the stability of this compound evaluated under various conditions?
Answer:
- Forced degradation : Expose to 0.1N HCl (40°C, 24h), 0.1N NaOH (40°C, 24h), and 3% H₂O₂ (room temp, 6h) to identify acid/base/oxidative liabilities .
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/visible light) to detect photodegradants via LC-PDA .
- Hygroscopicity : Dynamic vapor sorption (DVS) assesses water uptake at 25°C/60% RH, critical for formulation .
Advanced: How do structural modifications influence the compound’s bioactivity?
Answer:
- Piperazine substitution : Replace cyclopropanecarbonyl with benzoyl (logP ↑) or sulfonamide (polarity ↑) to modulate membrane permeability. SAR shows cyclopropane enhances metabolic stability .
- Pyridazinone optimization : Introduce electron-withdrawing groups (e.g., Cl at C5) to boost electrophilicity for covalent target binding .
- Stereochemical impact : Synthesize enantiomers via chiral HPLC; (R)-configuration may improve affinity for helical targets (e.g., proteases) .
Basic: What purification methods are optimal post-synthesis?
Answer:
- Flash chromatography : Use Biotage Isolera with C18 cartridges (MeOH/H₂O gradients) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane for cyclopropane-containing intermediates) to yield >99% purity .
- Centrifugal partition chromatography : Resolve diastereomers using heptane/ethyl acetate/methanol/water (5:5:5:5) .
Advanced: What in vitro models assess the compound’s mechanism of action?
Answer:
- Kinase profiling : Use Eurofins KinaseProfiler (≥50 kinases at 1 µM) to identify off-target inhibition .
- Cellular thermal shift assay (CETSA) : Treat cells (e.g., Jurkat) with 10 µM compound, lyse, and heat (37–67°C) to confirm target stabilization .
- Transcriptomics : RNA-seq (Illumina NovaSeq) identifies pathway enrichment (e.g., MAPK/ERK) post-treatment .
Basic: What are the key physicochemical properties of the compound?
Answer:
- logP : Predicted ~2.8 (ACD/Labs), confirmed via shake-flask method .
- Solubility : <10 µg/mL in PBS (pH 7.4), necessitating DMSO stock solutions for assays .
- pKa : Pyridazinone N-H (pKa ~4.5) and piperazine tertiary amine (pKa ~7.2) influence ionization in physiological pH .
Advanced: How to design degradation studies to identify metabolites?
Answer:
- Microsomal incubation : Incubate with human liver microsomes (0.5 mg/mL, NADPH 1 mM) for 60 min, quench with acetonitrile, and analyze via UPLC-QTOF (Waters Xevo) .
- Reactive metabolite trapping : Add glutathione (5 mM) to detect thiol adducts (m/z +305.1) indicative of electrophilic intermediates .
- In silico prediction : Meteor (Lhasa Ltd.) simulates Phase I/II metabolism, prioritizing hydroxylation at cyclopenta-CH₂ sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
